molecular formula C19H22ClN3O B5826441 N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide

N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B5826441
M. Wt: 343.8 g/mol
InChI Key: MXCCJNYQNHSQIC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloroaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as or .

    Reduction: Reduction can be achieved using agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-(2,3-dimethylphenyl)piperazine: Another derivative with potential therapeutic applications.

Uniqueness

N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide: is unique due to the presence of both the 2-chlorophenyl and 2,3-dimethylphenyl groups, which may confer distinct pharmacological properties compared to its simpler analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-6-5-9-18(15(14)2)22-10-12-23(13-11-22)19(24)21-17-8-4-3-7-16(17)20/h3-9H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCCJNYQNHSQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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